2,2'-[(2-Chloro-5-cyano-1,3-phenylene)diazanediyl]bis(oxoacetic acid)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Description
Historical Context of Mast Cell Stabilizer Research
The history of mast cell research began in 1878 when Paul Ehrlich first described these cells, naming them "Mastzellen," or "feeding cells," based on their granular appearance. tudublin.iewikipedia.org For decades, their function remained largely a mystery. A significant breakthrough came in the 1950s with the discovery that mast cells contained histamine (B1213489) and could release it upon stimulation. karger.com The link to allergic reactions was solidified in the 1960s when studies demonstrated the in vitro release of histamine from the cells of allergic patients when challenged with a specific antigen. karger.com
This foundational knowledge spurred the search for compounds that could inhibit mast cell degranulation. The first clinically significant mast cell stabilizer, disodium (B8443419) cromoglycate (also known as cromolyn (B99618) sodium), was developed in the 1960s following research into the properties of a naturally occurring compound called khellin. tudublin.ieresearchgate.net The success of cromolyn sodium launched a new therapeutic class and paved the way for the development of other, more potent mast cell stabilizers, including lodoxamide (B1675017). tudublin.iedrugbank.com
Mechanistic Classification of Lodoxamide Tromethamine
Lodoxamide tromethamine is classified as a mast cell stabilizer. patsnap.comontosight.ai Its primary mechanism of action is the inhibition of mast cell degranulation, which prevents the release of inflammatory mediators responsible for the symptoms of allergic reactions. patsnap.comontosight.ai While its precise molecular mechanism is not fully elucidated, it is reported to prevent the influx of calcium into mast cells following antigen stimulation. fda.govdrugbank.compatsnap.com This action is critical, as the rise in intracellular calcium is a necessary trigger for the fusion of mediator-containing granules with the cell membrane and their subsequent release. nih.govwikipedia.org
In vitro studies have confirmed lodoxamide's ability to stabilize rodent mast cells and prevent the antigen-stimulated release of histamine. fda.gov Beyond histamine, lodoxamide also prevents the release of other pre-formed and newly synthesized mast cell mediators, such as SRS-A (slow-reacting substances of anaphylaxis), which are now known as peptido-leukotrienes. fda.gov Furthermore, lodoxamide has been shown to inhibit the chemotaxis of eosinophils, another key inflammatory cell type involved in allergic responses. fda.govpatsnap.comncats.io It accomplishes these effects without possessing any intrinsic antihistaminic, vasoconstrictor, or cyclooxygenase-inhibiting activity. fda.gov
Table 1: Mechanistic Actions of Lodoxamide
| Action | Description | Key Mediators / Cells Involved |
|---|---|---|
| Mast Cell Stabilization | Prevents the degranulation of mast cells upon antigen stimulation. patsnap.comdrugbank.com | Mast Cells |
| Inhibition of Calcium Influx | Reported to block the entry of calcium ions into mast cells, a key step in the degranulation cascade. fda.govpatsnap.com | Calcium Ions (Ca²⁺) |
| Inhibition of Mediator Release | Prevents the release of pre-formed and newly synthesized inflammatory mediators. fda.gov | Histamine, Leukotrienes (SRS-A) |
| Inhibition of Eosinophil Chemotaxis | Prevents the migration of eosinophils to the site of inflammation. patsnap.comncats.io | Eosinophils |
Contemporary Academic Significance of Lodoxamide Tromethamine Studies
Lodoxamide continues to be a subject of academic and clinical research, primarily for its utility in studying and managing ocular allergic disorders such as vernal keratoconjunctivitis and allergic conjunctivitis. fda.govnih.govkarger.com Its well-defined action as a mast cell stabilizer makes it a valuable tool for investigating the pathophysiology of these conditions.
Research studies often use lodoxamide to evaluate its efficacy compared to other mast cell stabilizers or a placebo, measuring both clinical symptoms and objective biomarkers of allergic inflammation. karger.comresearchgate.net A notable area of study is its effect on the composition of tear fluid following an allergen challenge. In a double-blind, randomized study, lodoxamide was found to be effective in reducing the levels of tryptase, a key enzyme released by mast cells, in the tear fluid after allergen exposure. nih.gov The same study demonstrated that treatment with lodoxamide significantly reduced the number of eosinophils and neutrophils in the tear fluid compared to a placebo. nih.gov Similarly, another study on patients with vernal conjunctivitis found that lodoxamide treatment significantly decreased the number of eosinophils and neutrophils in tears compared to baseline. scispace.com These findings provide objective evidence of its anti-inflammatory activity beyond symptom relief. karger.comscispace.com
Table 2: Research Findings from an Allergen Challenge Study
| Parameter Measured (in Tear Fluid) | Result with Lodoxamide (vs. Placebo) | Statistical Significance |
|---|---|---|
| Tryptase Levels | Significantly reduced. nih.gov | P < 0.01 |
| Eosinophil Count | Significantly reduced. nih.gov | P < 0.01 |
| Neutrophil Count | Significantly reduced. nih.gov | P < 0.04 |
| Ocular Itching | Significantly inhibited. nih.gov | P < 0.02 |
The consistent performance of lodoxamide in these research settings underscores its significance as a reference compound in the study of mast cell-mediated diseases.
Structure
2D Structure
Properties
CAS No. |
63610-09-3 |
|---|---|
Molecular Formula |
C15H17ClN4O9 |
Molecular Weight |
432.77 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2 |
InChI Key |
KUGJPYZIWCRREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alomide lodoxamide tromethamine U 42585 E U-42,585E |
Origin of Product |
United States |
Preclinical and in Vitro Investigation of Lodoxamide Tromethamine S Biological Activity
In Vitro Models for Mast Cell Research
In vitro models are crucial for understanding the cellular and molecular mechanisms by which Lodoxamide (B1675017) tromethamine exerts its effects. Mast cell cultures, in particular, have been instrumental in defining its role in modulating allergic and inflammatory responses.
Lodoxamide has been characterized using the rat peritoneal mast cell assay (PCA) model, a standard method for evaluating the activity of mast cell stabilizing compounds medchemexpress.commedchemexpress.com. In these assays, Lodoxamide has demonstrated cromolyn-like activity, indicating its ability to inhibit mast cell degranulation and the subsequent release of inflammatory mediators medchemexpress.commedchemexpress.com.
Studies on isolated rat peritoneal mast cells have shown that Lodoxamide tromethamine exhibits a biphasic dose-response inhibition of histamine (B1213489) release initiated by Compound 48/80, a potent mast cell degranulator nih.gov. This indicates that the inhibitory effect of Lodoxamide is concentration-dependent. Lodoxamide effectively inhibits histamine release induced by compound 48/80 in purified rat peritoneal mast cells medchemexpress.commedchemexpress.com.
Table 1: Dose-Response Inhibition of Compound 48/80-Induced Histamine Release by Lodoxamide Tromethamine This table is illustrative and based on qualitative descriptions from research findings.
| Lodoxamide Concentration | Percentage Inhibition of Histamine Release |
|---|---|
| Low Concentration | Moderate Inhibition |
| Optimal Concentration | Maximum Inhibition |
| High Concentration | Reduced Inhibition |
A key mechanism of mast cell stabilization involves the regulation of calcium ion influx, which is a critical step in the degranulation process. Lodoxamide tromethamine has been shown to inhibit the ionophore-induced influx of 45Ca into purified rat peritoneal mast cells medchemexpress.commedchemexpress.com. This reduction in calcium influx is associated with a corresponding decrease in histamine release medchemexpress.commedchemexpress.com. Ionophores such as A23187 can induce histamine release by mobilizing cellular calcium, a process that Lodoxamide has been shown to counteract nih.gov.
Table 2: Effect of Lodoxamide Tromethamine on Ionophore-Induced 45Ca Influx and Histamine Release This table is illustrative and based on qualitative descriptions from research findings.
| Treatment | 45Ca Influx | Histamine Release |
|---|---|---|
| Control (Ionophore A23187) | High | High |
| Lodoxamide + Ionophore A23187 | Significantly Reduced | Significantly Reduced |
To investigate the effects of Lodoxamide on ocular inflammation, studies have utilized continuously cultured, differentiated conjunctival cell lines. These models allow for the examination of the drug's impact on specific cellular markers of inflammation.
Lodoxamide has been shown to downregulate the in vitro expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the continuously cultured, differentiated conjunctival cell line WK nih.gov. This effect was observed under both basal conditions and upon stimulation with interferon-gamma (IFN-γ), a cytokine known to upregulate ICAM-1 expression nih.gov. The downregulation of ICAM-1 is significant as this adhesion molecule plays a role in the recruitment of inflammatory cells to the site of inflammation. The study noted that this effect occurred at high concentrations of Lodoxamide nih.gov.
Table 3: Effect of Lodoxamide Tromethamine on ICAM-1 Expression in a Conjunctival Cell Line
| Condition | Treatment | ICAM-1 Expression | Statistical Significance |
|---|---|---|---|
| Basal | Control | Baseline | - |
| Basal | Lodoxamide | Downregulated | P < 0.05 nih.gov |
| IFN-γ Stimulated | Control | Upregulated | - |
| IFN-γ Stimulated | Lodoxamide | Downregulated | P < 0.03 nih.gov |
Studies Utilizing Continuously Cultured Differentiated Conjunctival Cell Lines
Animal Models for Hypersensitivity and Inflammatory Response Studies
In vivo animal models are essential for evaluating the therapeutic potential of compounds in a physiological context. Lodoxamide tromethamine has been assessed in various animal models of hypersensitivity and inflammatory responses, particularly those relevant to allergic conjunctivitis.
In a rat model of conjunctival immediate hypersensitivity, topically applied Lodoxamide dose-dependently reduced the allergic response nih.gov. Specifically, concentrations of 0.01%, 0.10%, and 1.0% (w/v) resulted in a 23%, 43%, and 72% reduction in the allergic response, respectively nih.gov. Furthermore, in in vitro studies using sensitized rat conjunctival tissue, Lodoxamide at a concentration of 10 micrograms/ml significantly reduced the amount of histamine released upon antigen challenge nih.gov. These findings suggest that the anti-allergic activity of Lodoxamide in the conjunctiva is linked to its ability to prevent mediator release from mast cells within the tissue nih.gov.
The passive cutaneous anaphylaxis (PCA) model in rats is another important tool for studying immediate hypersensitivity reactions nih.gov. This model is useful for evaluating the efficacy of drugs in inhibiting inflammatory reactions mediated by IgE creative-biolabs.com. Lodoxamide has demonstrated activity in the rat PCA model, further supporting its role as an inhibitor of mast cell-mediated responses medchemexpress.commedchemexpress.com.
Table 4: Efficacy of Lodoxamide in a Rat Model of Conjunctival Immediate Hypersensitivity
| Lodoxamide Concentration (w/v) | Percentage Reduction in Allergic Response |
|---|---|
| 0.01% | 23% nih.gov |
| 0.10% | 43% nih.gov |
| 1.0% | 72% nih.gov |
Inhibition of In Vivo Type I Immediate Hypersensitivity Reactions in Animal Models
Lodoxamide has demonstrated significant inhibitory effects on Type I immediate hypersensitivity reactions in various animal models. A key model used to assess this activity is the passive cutaneous anaphylaxis (PCA) model in rats. In this model, the skin is sensitized with reaginic antibodies, and the subsequent challenge with a specific antigen leads to a localized allergic reaction, characterized by increased vascular permeability.
Research has shown that lodoxamide is effective in inhibiting the PCA reaction, indicating its ability to interfere with the cascade of events initiated by the antigen-antibody interaction on mast cells. This inhibition is a crucial indicator of its mast cell stabilizing properties, preventing the release of histamine and other inflammatory mediators that are hallmarks of Type I hypersensitivity. Studies have indicated that lodoxamide tromethamine demonstrates activity in the rat passive cutaneous anaphylaxis (PCA) model, a standard for evaluating in vivo Type I immediate hypersensitivity reactions. While specific quantitative data on the dose-dependent inhibition of the PCA reaction by lodoxamide is detailed in proprietary research, the activity in this model confirms its mechanism of action in preventing mast cell degranulation upon antigen challenge.
Suppression of Cutaneous Vascular Permeability Increases in Reagin/IgE and Antigen-Mediated Animal Models
A direct consequence of the release of inflammatory mediators during a Type I hypersensitivity reaction is an increase in cutaneous vascular permeability. Lodoxamide has been shown to effectively suppress this phenomenon in animal models. The rat PCA model is also utilized for this assessment, where the extent of vascular permeability is quantified by measuring the extravasation of a dye, such as Evans blue, at the site of the allergic reaction.
The ability of lodoxamide to reduce the leakage of the dye from blood vessels into the surrounding tissue provides direct evidence of its capacity to counteract the effects of mediators like histamine on the vascular endothelium. This suppression of increased vascular permeability is a critical component of its anti-allergic activity. The inhibitory effect of lodoxamide on the rat PCA reaction inherently demonstrates its ability to suppress the increase in cutaneous vascular permeability that is a hallmark of this IgE-mediated response. By stabilizing mast cells and preventing the release of vasoactive mediators, lodoxamide effectively reduces the subsequent leakage of plasma into the surrounding tissue.
Prevention of Allergen-Induced Bronchospasm in Sensitized Primate Models (e.g., Ascaris Antigen-Sensitized Rhesus Monkeys)
To investigate the potential of lodoxamide in respiratory allergic conditions, studies have been conducted in primate models of allergen-induced bronchospasm. Rhesus monkeys sensitized to Ascaris antigen are a well-established model for allergic asthma. In these animals, inhalation of the antigen triggers an immediate bronchoconstrictor response, mimicking an asthma attack.
Pre-treatment with lodoxamide has been shown to provide significant protection against this allergen-induced bronchoconstriction. This finding is of particular importance as it demonstrates the compound's efficacy in a model that closely resembles human allergic asthma, suggesting its potential utility in the management of respiratory allergic diseases. Research has documented the activity of lodoxamide tromethamine in a sensitized rhesus monkey airway system, where it provided a protective effect against allergen-induced bronchoconstriction. This primate model is a crucial step in evaluating the potential therapeutic efficacy of anti-allergic compounds for respiratory conditions.
Modulation of Pulmonary Function Parameters in Animal Models
Beyond the prevention of acute bronchospasm, the effect of lodoxamide on various pulmonary function parameters has been investigated in animal models of allergic airway disease. In models such as the ovalbumin-sensitized guinea pig, allergen challenge leads to significant changes in lung mechanics, including increased airway resistance and decreased dynamic lung compliance, which are indicative of airway obstruction.
Studies have shown that pretreatment with lodoxamide can attenuate these allergen-induced changes in pulmonary function. By preventing the release of bronchoconstrictor mediators from mast cells, lodoxamide helps to maintain normal airway function in the face of an allergic challenge. This modulation of pulmonary mechanics further underscores its potential as a prophylactic agent for allergic respiratory disorders.
Impact on Lung Reperfusion Injury in Experimental Models
Lodoxamide tromethamine has been investigated for its potential protective effects in the context of lung ischemia-reperfusion injury. This type of injury can occur during procedures such as lung transplantation and is characterized by an inflammatory response upon the restoration of blood flow to the ischemic tissue.
In a canine model of myocardial ischemic injury, a related form of reperfusion injury, lodoxamide infusion resulted in a significant reduction in infarct size. The protective effect was not attributed to changes in myocardial oxygen demand or antiplatelet activity, suggesting a more direct role in mitigating the inflammatory and cytotoxic processes associated with reperfusion. While this study was not conducted on the lung, the underlying mechanisms, such as the inhibition of mast cell degranulation and potentially the reduction of oxygen free radical damage, are relevant to lung reperfusion injury.
Effect of Lodoxamide Tromethamine on Myocardial Infarct Size in a Canine Model of Ischemia-Reperfusion
| Treatment Group | Infarct Size (% of Area at Risk) |
|---|---|
| Control | 47.0 ± 3.1 |
| Lodoxamide-Treated | 21.7 ± 2.7 |
Influence on Enterotoxin-Induced Intestinal Fluid Accumulation in Murine Models
The biological activity of lodoxamide tromethamine extends beyond classic allergic reactions. Studies have explored its effects on intestinal fluid secretion induced by bacterial enterotoxins. In infant mouse models, both heat-stable enterotoxin (ST) from Escherichia coli and cholera toxin (CT) from Vibrio cholerae cause significant fluid accumulation in the intestines.
The simultaneous administration of lodoxamide with either ST or CT enterotoxin resulted in a significant inhibition of the intestinal fluid response nih.govnih.gov. A significant reduction in enterotoxic activities was also observed when lodoxamide was administered 30 minutes before or after the toxin challenge nih.govnih.gov. These findings suggest that lodoxamide may interfere with the signaling pathways that lead to intestinal fluid secretion, highlighting a potential application in the management of diarrheal diseases.
Inhibition of Enterotoxin-Induced Intestinal Fluid Accumulation by Lodoxamide Tromethamine in Infant Mice
| Enterotoxin | Lodoxamide Concentration for Significant Inhibition (P < 0.01) |
|---|---|
| E. coli Heat-Stable Toxin (ST) | 10-7 M |
| Vibrio cholerae Toxin (CT) | 10-8 M |
Structure Activity Relationship Sar and Derivative Research of Lodoxamide Tromethamine
Identification and Characterization of Biologically Active Derivatives (e.g., Lodoxamide (B1675017) Ethyl)
One of the notable derivatives of Lodoxamide is its diethyl ester, known as Lodoxamide Ethyl. This compound is formed by the esterification of the two carboxylic acid groups of the Lodoxamide molecule with ethanol.
Lodoxamide Ethyl is identified by the CAS Registry Number 53882-13-6 and has a molecular formula of C15H14ClN3O6. It was developed as part of the initial research program that led to Lodoxamide itself. As a derivative, its biological activity is intrinsically linked to the parent compound. Lodoxamide Ethyl has been mentioned in studies evaluating the efficacy of Lodoxamide and related compounds in the treatment of allergic conjunctivitis. nih.govnih.gov The ester form is typically less polar than the parent carboxylic acid, which can influence its pharmacokinetic properties, although detailed comparative activity studies are specific to individual research contexts.
| Property | Value |
|---|---|
| Common Name | Lodoxamide Ethyl |
| Systematic Name | Diethyl N,N′-(2-chloro-5-cyano-m-phenylene)dioxamate |
| CAS Registry Number | 53882-13-6 |
| Molecular Formula | C15H14ClN3O6 |
| Molecular Weight | 367.74 g/mol |
| Physical Properties | Crystals from ethanol, mp 177-179°C |
Synthetic Approaches to 1,3-Phenylene Bis-Oxalamide Derivatives
The synthesis of Lodoxamide analogs and other 1,3-phenylene bis-oxalamide derivatives is crucial for SAR studies. A documented synthetic route involves reacting 1,3-phenylene bis-oxalamates with various amines. mdpi.comresearchgate.net This method allows for the introduction of diverse functional groups at the periphery of the molecule, enabling a systematic investigation of how these changes affect biological activity.
For example, a series of three 1,3-phenylene bis-oxamides, structurally related to Lodoxamide, were synthesized by reacting 1,3-phenylene bis-oxalamates with specific amines. mdpi.comdoaj.org This approach provides a versatile platform for creating a library of Lodoxamide analogs for further characterization and screening. mdpi.comresearchgate.net
Molecular Characterization of Lodoxamide Analogs
Once synthesized, new derivatives undergo rigorous molecular characterization to confirm their structure and purity. This process typically involves a combination of spectroscopic and crystallographic techniques.
Spectroscopic methods are fundamental for elucidating the structure of newly synthesized Lodoxamide analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the chemical structure. For 1,3-phenylene bis-oxamide derivatives, NMR spectra show characteristic signals corresponding to the aromatic protons and carbons of the central phenyl ring, as well as signals for the amide (N-H) and carbonyl (C=O) groups. mdpi.comdoaj.orgresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify key functional groups. In Lodoxamide analogs, characteristic absorption bands are observed for N-H and C=O stretching vibrations, which confirms the presence of the amide linkages essential to the bis-oxalamide structure. mdpi.comresearchgate.net
| Spectroscopic Technique | Observed Feature | Significance |
|---|---|---|
| ¹H and ¹³C NMR | Signals for aromatic groups | Confirms the 1,3-phenylene core structure. mdpi.com |
| ¹H NMR | Signals for N-H protons | Indicates the presence of the amide linkage. mdpi.com |
| IR Spectroscopy | Stretching vibrations for N-H and C=O groups | Confirms the bis-oxalamide functional groups. mdpi.comresearchgate.net |
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. carleton.edupulstec.net This method has been successfully applied to determine the molecular structure of Lodoxamide analogs. mdpi.comdoaj.org
Computational and Biophysical Studies of Ligand-Receptor Interactions
Understanding how Lodoxamide and its derivatives interact with their biological target, the GPR35 receptor, is key to designing more effective compounds. Computational and biophysical studies, particularly molecular docking, provide valuable insights into these interactions at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. physchemres.org This method has been used to study the binding of Lodoxamide and its analogs to the GPR35 receptor. mdpi.comdoaj.org
Docking simulations, validated by reproducing the experimental binding mode of Lodoxamide from its co-crystallized structure with GPR35, have identified key interactions within the receptor's binding pocket. mdpi.comnih.gov These studies show that Lodoxamide's binding is stabilized by a network of interactions with specific amino acid residues:
Hydrogen Bonding : With Arg164 and Leu258. mdpi.com
Electrostatic Interactions : With Arg240. mdpi.com
π-π Stacking : With Phe163. mdpi.com
π-Alkyl Interactions : With Leu80. mdpi.com
Docking studies of newly synthesized 1,3-phenylene bis-oxamide analogs have shown that they can adopt a similar binding pose to Lodoxamide, indicating a favorable binding ability to the GPR35 receptor. mdpi.comresearchgate.net These computational findings are essential for rationalizing observed biological activities and guiding the design of future derivatives with improved affinity and efficacy.
| Interaction Type | Interacting Residue(s) in GPR35 |
|---|---|
| Hydrogen Bonding | Arg164, Leu258 mdpi.com |
| Electrostatic Interaction | Arg240 mdpi.com |
| π-π Stacking | Phe163 mdpi.com |
| π-Alkyl Interaction | Leu80 mdpi.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Energy)
The stability and solid-state properties of Lodoxamide tromethamine are dictated by a complex network of intermolecular interactions within its crystal lattice. While a specific, publicly available crystal structure for Lodoxamide tromethamine is not available, an analysis of its constituent components—the Lodoxamide anion and the tromethamine cation—and comparison with structurally similar tromethamine salts allows for a detailed theoretical exploration of its intermolecular forces. The primary forces at play are strong ionic interactions and an extensive network of hydrogen bonds.
The Lodoxamide anion possesses multiple hydrogen bond donor and acceptor sites, including the carboxylate groups of the dioxamic acid moieties and the nitrogen atoms of the amide linkages. The tromethamine cation is also rich in hydrogen bond donors, with its three hydroxyl groups and the ammonium (B1175870) group. This abundance of functional groups facilitates a dense and robust three-dimensional hydrogen-bonding network.
In the crystalline state of tromethamine salts of acidic drugs, such as ketorolac (B1673617) tromethamine and indomethacin, the tromethamine cation typically engages in multiple hydrogen bonds with the anionic drug molecule. iucr.orgnih.gov It is highly probable that a similar intricate network of hydrogen bonds is formed in the crystal structure of Lodoxamide tromethamine. These interactions would involve the hydroxyl and ammonium groups of tromethamine and the carboxylate and amide groups of Lodoxamide.
Computational methods, such as Crystal Structure Prediction (CSP), can be employed to model and predict the most stable crystal packing of Lodoxamide tromethamine. nyu.edueyesopen.com These computational approaches explore various possible packing arrangements and hydrogen-bonding motifs, ranking them based on their calculated lattice energies. The predicted crystal structure would likely reveal a layered or otherwise highly organized arrangement stabilized by these extensive intermolecular interactions.
Table 1: Potential Intermolecular Interactions in Crystalline Lodoxamide Tromethamine
| Interaction Type | Donor Group (Tromethamine) | Acceptor Group (Lodoxamide) | Potential Significance |
| Hydrogen Bond | Ammonium (-NH3+) | Carboxylate (-COO-) | Strong charge-assisted hydrogen bond, crucial for salt formation and stability. |
| Hydrogen Bond | Hydroxyl (-OH) | Carboxylate (-COO-) | Contributes significantly to the hydrogen-bonding network. |
| Hydrogen Bond | Hydroxyl (-OH) | Amide Carbonyl (-C=O) | Further stabilizes the crystal packing. |
| Hydrogen Bond | Amide (-NH-) (Lodoxamide) | Hydroxyl (-OH) (Tromethamine) | Reciprocal hydrogen bonding between the two ions. |
| Ionic Interaction | Ammonium (-NH3+) | Carboxylate (-COO-) | Primary electrostatic interaction defining the salt structure. |
| van der Waals | Aromatic Rings, Alkyl chains | Aromatic Rings, Alkyl chains | Contribute to the overall packing efficiency and crystal density. |
Conformational Analysis (e.g., Endo–Exo Conformations)
The conformational flexibility of the Lodoxamide molecule is a key determinant of its biological activity and its interactions within the crystal lattice. The two N,N'-dioxamic acid side chains on the central phenyl ring are capable of adopting various spatial arrangements due to rotation around several single bonds. A significant aspect of this conformational landscape is the potential for endo and exo conformations of the amide linkages relative to the central ring.
In the context of Lodoxamide, the terms endo and exo can be used to describe the orientation of the oxamic acid moieties with respect to the plane of the central benzene (B151609) ring. An endo conformation might refer to a state where the side chains are oriented on the same side of the ring, potentially allowing for intramolecular interactions. Conversely, an exo conformation would describe an arrangement where the side chains are on opposite sides of the ring, leading to a more extended structure.
Computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are invaluable tools for exploring the conformational space of Lodoxamide. chemmethod.commdpi.com These methods can calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying low-energy, stable conformations and the energy barriers between them.
The relative stability of the endo and exo conformers would be influenced by a balance of steric hindrance between the side chains and potential intramolecular hydrogen bonding. The presence of the chloro and cyano substituents on the central ring also impacts the electronic distribution and may influence the preferred conformations.
It is plausible that in the crystalline state, the conformation of Lodoxamide is influenced by the packing forces and the extensive hydrogen-bonding network with the tromethamine counter-ions. In solution, the molecule likely exists in a dynamic equilibrium between various conformers, and the biologically active conformation is the one that optimally fits into the binding site of its target protein.
Table 2: Theoretical Conformational States of Lodoxamide
| Conformation | Description | Potential Stabilizing Factors | Potential Destabilizing Factors |
| Exo-Exo | Both dioxamic acid chains are on opposite sides of the phenyl ring in an extended conformation. | Minimized steric hindrance between the side chains. Favorable intermolecular interactions in a crystal lattice. | Reduced potential for intramolecular hydrogen bonding. |
| Endo-Exo | One dioxamic acid chain is oriented towards one face of the phenyl ring, and the other is on the opposite face. | A balance between steric effects and potential intramolecular interactions. | Moderate steric strain. |
| Endo-Endo | Both dioxamic acid chains are oriented towards the same face of the phenyl ring. | Potential for intramolecular hydrogen bonding between the two side chains. | Significant steric repulsion between the bulky side chains. |
Comparative Pharmacological Studies of Lodoxamide Tromethamine
Comparative Efficacy and Mechanistic Overlap with Other Mast Cell Stabilizers
Lodoxamide (B1675017) tromethamine functions as a mast cell stabilizer, a class of anti-allergic compounds that inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. patsnap.compatsnap.comgoodrx.com Its efficacy and mechanism are often benchmarked against other drugs in this class.
Disodium (B8443419) cromoglycate, also known as cromolyn (B99618) sodium, is a foundational mast cell stabilizer. drugbank.com Like Lodoxamide, it works by inhibiting the release of mediators from mast cells, potentially by inhibiting calcium influx. drugbank.com However, research indicates significant differences in potency. In-vitro assays have demonstrated that Lodoxamide is approximately 2,500 times more potent than Disodium cromoglycate in preventing histamine release from mast cells. taylorandfrancis.com
This difference in potency has been reflected in clinical settings. A multicenter, double-masked, parallel-group study involving 120 patients with vernal keratoconjunctivitis directly compared the efficacy of Lodoxamide 0.1% ophthalmic solution with cromolyn sodium 4% ophthalmic solution. nih.gov The results showed that Lodoxamide 0.1% was statistically superior to cromolyn sodium 4% in relieving key symptoms such as itching, tearing, and discomfort, as well as in improving primary signs like Trantas' dots and conjunctival hyperemia. nih.gov Physician assessments noted that Lodoxamide provided a greater and earlier improvement in the condition compared to cromolyn sodium. nih.gov Other smaller studies have reported similar findings, suggesting Lodoxamide is more effective than cromolyn 4% in improving the clinical signs and symptoms of this condition. nv.gov
Data derived from a multicenter, double-masked, parallel-group clinical study. nih.gov
Nedocromil sodium is another mast cell stabilizer used for allergic conjunctivitis. goodrx.comnv.gov While direct comparative trials between Lodoxamide and Nedocromil are scarce, systematic reviews comparing mast cell stabilizers have found that both Nedocromil sodium and Disodium cromoglycate are more effective than placebo. nih.gov Some studies comparing Nedocromil to Disodium cromoglycate for exercise-induced bronchoconstriction found them to be similarly effective. cochrane.orgresearchgate.net Given Lodoxamide's demonstrated superior efficacy over Disodium cromoglycate in ocular conditions, it is positioned as a potent agent within this therapeutic class. nih.gov
N-Acetyl-Aspartyl Glutamic Acid (NAAGA) is also classified as a mast cell stabilizer effective in treating allergic conjunctivitis. nih.govnih.gov A significant double-masked, randomized, multicenter study was conducted to compare the efficacy of Lodoxamide 0.1% with NAAGA 4.9% in 73 patients with various forms of allergic conjunctivitis. nih.govnih.gov
Table 2: Patient-Reported Improvement: Lodoxamide vs. NAAGA
| Time Point | % Improved (Lodoxamide 0.1%) | % Improved (NAAGA 4.9%) |
|---|---|---|
| Day 10 | 86% | 49% |
| Day 28 | Favored Lodoxamide | Lower than Lodoxamide |
| Day 42 | Favored Lodoxamide | Lower than Lodoxamide |
Data from a double-masked, randomized multicentre study of 73 patients. nih.govnih.gov
Differential Effects on Inflammatory Cell Profiles in Experimental Models
Beyond its primary role in stabilizing mast cells, Lodoxamide exerts distinct effects on the accumulation and infiltration of other key inflammatory cells, notably eosinophils and neutrophils. This dual action contributes to its effectiveness in managing both early and late phases of allergic reactions. taylorandfrancis.com
Eosinophils are white blood cells that play a central role in the late-phase allergic inflammatory response. Lodoxamide has been shown to directly inhibit the chemotaxis (migration) of eosinophils to the site of inflammation. patsnap.comtaylorandfrancis.com
In a clinical study involving allergen challenges in patients with allergic conjunctivitis, pretreatment with Lodoxamide 0.1% eye drops for one week significantly reduced the number of eosinophils found in tear fluid following the challenge when compared to placebo (P < 0.01). nih.gov This demonstrates a direct inhibitory effect on eosinophil recruitment in a clinical setting, which helps to mitigate the chronic inflammation characteristic of persistent allergic conditions.
Neutrophils are another type of inflammatory cell involved in certain immune responses. Lodoxamide has also demonstrated an ability to reduce the infiltration of these cells. The same allergen challenge study that showed a reduction in eosinophils also found that Lodoxamide significantly reduced the presence of neutrophils in tear fluid compared to placebo (P < 0.04). nih.gov
Further evidence comes from an experimental model of reexpansion pulmonary edema in rabbits, a condition associated with a significant influx of neutrophils. nih.gov Animals treated with Lodoxamide had a markedly lower percentage of neutrophils in the bronchoalveolar lavage fluid of the affected lung compared to the untreated control group (3.8% vs. 18.7%, respectively; p < 0.001). nih.gov This finding suggests that Lodoxamide can effectively prevent the accumulation of neutrophils in response to certain types of acute inflammatory injury. nih.gov
Table 3: Effect of Lodoxamide on Inflammatory Cells in Experimental Models
| Cell Type | Experimental Model | Finding | Significance |
|---|---|---|---|
| Eosinophils | Allergen Challenge (Human Tears) | Significant reduction in cell count vs. placebo | P < 0.01 |
| Neutrophils | Allergen Challenge (Human Tears) | Significant reduction in cell count vs. placebo | P < 0.04 |
| Neutrophils | Reexpansion Pulmonary Edema (Rabbit Lung Lavage) | 3.8% of cells vs. 18.7% in untreated group | P < 0.001 |
Data compiled from human allergen challenge and animal model studies. nih.govnih.gov
Table of Compounds
| Compound Name | Abbreviation/Other Names |
|---|---|
| Lodoxamide tromethamine | Lodoxamide |
| Disodium Cromoglycate | DSCG, Cromolyn Sodium |
| Nedocromil Sodium | Nedocromil |
Advanced Research and Future Directions for Lodoxamide Tromethamine
Exploration of Novel Target Pathways and Receptors
While the stabilization of mast cells remains the cornerstone of lodoxamide's action, recent investigations have begun to uncover a more complex mechanism involving alternative receptors and pathways. This research points towards a broader spectrum of activity that could be harnessed for future therapeutic applications.
G-Protein Coupled Receptor 35 (GPR35): A significant finding in recent years is the identification of lodoxamide (B1675017) as a potent agonist for the G-protein coupled receptor 35 (GPR35). nih.govfrontiersin.org This receptor is expressed on various immune cells, and its activation by lodoxamide is a key event that may contribute to its anti-allergic effects, potentially independent of or complementary to its direct action on calcium channels. nih.govfrontiersin.org The discovery of GPR35 as a target for lodoxamide opens up new avenues for research into its signaling cascade and the functional consequences of its activation in different cell types. However, some studies suggest that lodoxamide's actions may also involve GPR35-independent pathways, indicating a multifaceted mechanism of action that is yet to be fully elucidated. scielo.org.mx
Eosinophil and T-cell Modulation: Lodoxamide's influence extends beyond mast cells to other key players in the allergic cascade, notably eosinophils and T-lymphocytes. nih.govclinicalgate.comentokey.com It has been shown to inhibit eosinophil degranulation and chemotaxis, which is crucial in attenuating the late-phase allergic response characteristic of chronic conditions like vernal keratoconjunctivitis. nih.govclinicalgate.com Furthermore, some evidence suggests that lodoxamide may have effects on Th2 cells, which are central to the pathogenesis of allergic diseases. clinicalgate.com
Aldose Reductase (AKR1B1) Inhibition: Interestingly, early research identified lodoxamide tromethamine as an inhibitor of aldose reductase (AKR1B1). frontiersin.org This enzyme is implicated in inflammatory pathways, and its inhibition by lodoxamide could represent an additional, non-mast cell-mediated anti-inflammatory mechanism. frontiersin.org This finding suggests a potential for lodoxamide in conditions where AKR1B1 plays a significant pathological role. frontiersin.org
| Target | Cell Type | Observed Effect | Potential Therapeutic Implication |
|---|---|---|---|
| Calcium Channels | Mast Cells | Inhibition of Ca2+ influx, preventing degranulation. nih.govconfex.comwikipedia.orgnih.govfrontiersin.org | Primary anti-allergic action in immediate hypersensitivity. |
| GPR35 | Immune Cells | Agonism. nih.govfrontiersin.org | Modulation of immune cell function beyond mast cells. |
| Eosinophils | Eosinophils | Inhibition of degranulation and chemotaxis. nih.govclinicalgate.com | Control of late-phase allergic reactions and chronic inflammation. |
| Th2 Cells | T-lymphocytes | Potential modulation of activity. clinicalgate.com | Broadening the scope to T-cell mediated allergic responses. |
| Aldose Reductase (AKR1B1) | Various | Inhibition. frontiersin.org | Anti-inflammatory effects independent of the allergic cascade. |
Mechanistic Basis of Cross-Tachyphylaxis Phenomena
Tachyphylaxis, the rapid development of tolerance to a drug, can limit the long-term efficacy of therapeutic agents. In the context of mast cell stabilizers, understanding the phenomenon of cross-tachyphylaxis—whereby tolerance to one drug leads to tolerance to another—is crucial for optimizing treatment strategies.
Research involving human dispersed lung mast cells has demonstrated that rapid tachyphylaxis occurs with lodoxamide and other anti-allergic drugs like sodium cromoglycate. nih.gov Cross-tachyphylaxis was observed between these compounds, suggesting a shared mechanism of action. nih.gov This could involve the desensitization of a common receptor or signaling pathway. The identification of GPR35 as a target for both lodoxamide and cromolyn-related compounds provides a plausible candidate for this shared mechanism. nih.govfrontiersin.org
Conversely, no cross-tachyphylaxis was observed between sodium cromoglycate and the beta-adrenoceptor agonist salbutamol, indicating that they operate through distinct pathways. nih.gov Future research in this area will likely focus on the molecular events downstream of GPR35 activation, such as receptor internalization and desensitization, to fully understand the basis of tachyphylaxis and develop strategies to mitigate it.
Development of Advanced Pharmacological Models for Lodoxamide Tromethamine Evaluation
The evaluation of anti-allergic compounds like lodoxamide tromethamine relies on a combination of in vitro and in vivo models that can accurately replicate the human allergic response.
In Vivo Models: Animal models, particularly in rats and guinea pigs, have been instrumental in demonstrating the efficacy of lodoxamide. confex.comclinicalgate.com Models of allergic conjunctivitis and passive cutaneous anaphylaxis (PCA) are commonly used to assess the inhibition of immediate hypersensitivity reactions. clinicalgate.comnih.gov For instance, studies have shown lodoxamide to be significantly more potent than cromolyn (B99618) sodium in animal models of allergic conjunctivitis. confex.comclinicalgate.comentokey.com
In Vitro and Ex Vivo Models: In vitro assays using mast cells derived from human tissues (such as lung or conjunctiva) or cultured from CD34+ progenitor cells provide a more direct assessment of a drug's effect on human cells. confex.comcriver.com These models allow for the measurement of mediator release (e.g., histamine (B1213489), tryptase, prostaglandins) and the expression of activation markers (e.g., CD63) following an allergic challenge. nih.govcriver.com Ex vivo models using human skin samples are also being employed to study pseudo-allergenic reactions mediated by receptors like MRGPRX2, offering a translationally relevant setting to test compound effects. tandfonline.com
Future advancements in this area may involve the development of humanized animal models, three-dimensional organoid cultures of the conjunctiva, and microfluidic "organ-on-a-chip" systems to create more physiologically relevant and predictive models for evaluating lodoxamide and next-generation mast cell stabilizers.
| Model Type | Specific Example | Key Endpoints | Relevance |
|---|---|---|---|
| In Vivo | Rat/Guinea Pig Allergic Conjunctivitis. confex.comclinicalgate.com | Conjunctival hyperemia, edema, mediator release. clinicalgate.com | Assesses overall efficacy in a living system. |
| In Vitro | Human Dispersed Lung Mast Cells. nih.gov | Inhibition of histamine and prostaglandin (B15479496) D2 release. nih.gov | Directly measures effect on human mast cell degranulation. |
| In Vitro | Human CD34+ Derived Mast Cells. criver.com | Mediator release (tryptase, β-hexosaminidase), surface marker expression (CD63). criver.com | Provides a renewable source of human mast cells for screening. |
| Ex Vivo | Human Skin Samples. tandfonline.com | Histamine release. tandfonline.com | Translationally relevant model for pseudo-allergic reactions. |
Systems Biology Approaches to Lodoxamide Tromethamine Action
The advent of systems biology, which integrates large-scale datasets from genomics, proteomics, and metabolomics, offers a powerful lens through which to re-examine the mechanism of action of established drugs like lodoxamide.
Pharmacogenomics and Pharmacogenetics: These fields investigate how genetic variations influence drug response. scribd.comdokumen.pubresearchgate.net Applying these approaches to lodoxamide could identify genetic polymorphisms in its targets (e.g., GPR35) or metabolizing enzymes that correlate with clinical efficacy. This could pave the way for personalized medicine, where treatment is tailored to a patient's genetic profile.
Proteomic and Metabolomic Profiling: Analyzing changes in the proteome and metabolome of mast cells or conjunctival tissue following lodoxamide treatment could reveal novel signaling pathways and downstream effector molecules that are modulated by the drug. This unbiased, high-throughput approach can uncover unexpected mechanisms and biomarkers of drug response.
Computational modeling and network analysis can then be used to integrate these multi-omics datasets, creating a comprehensive map of lodoxamide's interactions within the complex biological system of the allergic response.
Integration of Lodoxamide Tromethamine Research with Emerging Immunopharmacological Paradigms
The field of immunology is constantly evolving, with new cell types and pathways being identified that contribute to allergic inflammation. Integrating research on lodoxamide with these emerging paradigms is essential for understanding its full therapeutic potential.
Beyond the Mast Cell: Lodoxamide's known effects on eosinophils, and potential modulation of neutrophils, macrophages, and monocytes, place it at the intersection of innate and adaptive immunity. nih.gov The allergic response is no longer viewed as solely a mast cell and IgE-driven event but as a complex interplay involving various immune cells, including dendritic cells, basophils, and innate lymphoid cells (ILCs). ersnet.orgersnet.org Future studies should investigate the effects of lodoxamide on these cell populations and the cytokine networks they produce (e.g., IL-4, IL-5, IL-13). nih.gov
Neuro-immune Interactions: There is growing appreciation for the bidirectional communication between the nervous and immune systems in allergic diseases. Neuropeptides can activate mast cells independently of IgE, and mast cell mediators can act on nerve endings to cause symptoms like itching. nih.gov Exploring whether lodoxamide can modulate these neuro-immune interactions, perhaps through receptors like GPR35 which are also found in the nervous system, could reveal novel mechanisms for symptom control.
By re-evaluating lodoxamide through the lens of modern immunopharmacology, researchers can uncover new applications and refine its use in the management of allergic and other inflammatory diseases.
Compound Names Mentioned
Azelastine
Bepotastine
Bromfenac sodium
Cromolyn sodium (Sodium cromoglycate)
Diclofenac sodium
Emedastine
Epinastine
Fexofenadine
Flurbiprofen
Ketorolac (B1673617) tromethamine
Ketotifen
Levocabastine
Lodoxamide ethyl
Lodoxamide tromethamine
Loratadine
Nedocromil sodium
Olopatadine
Pemirolast potassium
Rupatadine
Salbutamol
Spaglumic acid
Research Methodologies and Analytical Techniques in Lodoxamide Tromethamine Studies
In Vitro Cell Culture and Tissue Models for Mechanistic Elucidation
In vitro studies have been instrumental in dissecting the cellular and molecular mechanisms of Lodoxamide (B1675017) tromethamine. A key model utilized is the continuously cultured, differentiated conjunctival cell line, WK. fda.gov Research has demonstrated that Lodoxamide can downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on these cells, both in basal conditions and upon stimulation with interferon-gamma. fda.gov This provides insight into the compound's anti-inflammatory properties beyond its mast cell stabilizing effects.
Furthermore, in vitro studies on rodent mast cells have been fundamental in confirming the primary mechanism of action of Lodoxamide. rxlist.comnih.gov These studies have shown that Lodoxamide effectively stabilizes mast cells and prevents the antigen-stimulated release of histamine (B1213489). rxlist.comnih.gov The compound is believed to exert this effect by preventing the influx of calcium into mast cells upon antigen stimulation. rxlist.compatsnap.com
Advanced Animal Models for Preclinical Pharmacological Evaluation
Preclinical evaluation of Lodoxamide tromethamine has relied on various animal models to assess its in vivo efficacy and pharmacological profile. Rodent models, particularly rats, have been extensively used to simulate allergic conjunctivitis. nih.gov In these models, a local allergic reaction is induced in the conjunctiva, and the topical application of Lodoxamide has been shown to dose-dependently attenuate this response. nih.gov
In addition to rodent models, studies have also been conducted in sensitized rhesus monkeys. nih.gov These primate models provide a closer physiological approximation to human allergic responses. In these studies, Lodoxamide has demonstrated activity in the airway system, offering protection against allergen-induced bronchoconstriction when administered via inhalation. nih.gov These animal models have been crucial in establishing the compound's anti-allergic activity before its evaluation in human clinical trials.
Biochemical Assays for Inflammatory Mediator Release Quantification
To quantify the effect of Lodoxamide tromethamine on the release of inflammatory mediators, a variety of biochemical assays are employed. These assays are critical for understanding the compound's ability to modulate the allergic cascade.
A primary focus of these assays is the measurement of histamine release from mast cells. rxlist.comnih.gov In vitro experiments using rodent mast cells have demonstrated that Lodoxamide inhibits the antigen-stimulated release of this key mediator. rxlist.comnih.gov
Beyond histamine, biochemical assays are also used to measure other mast cell inflammatory mediators. These include Slow-Reacting Substances of Anaphylaxis (SRS-A), also known as peptido-leukotrienes. rxlist.com The ability of Lodoxamide to prevent the release of these substances further underscores its mast cell stabilizing properties. rxlist.com
In clinical studies, the analysis of tear fluid for specific inflammatory markers is a key application of biochemical assays. For instance, the levels of tryptase, a serine protease released from mast cells upon degranulation, have been measured in the tear fluid of subjects with allergic conjunctivitis. nih.gov Lodoxamide treatment has been shown to significantly reduce tryptase levels following an allergen challenge. nih.gov Additionally, the concentration of Eosinophil Cationic Protein (ECP) in tears serves as a marker for eosinophil activation. nih.gov Studies have shown that Lodoxamide therapy significantly decreases tear ECP levels in patients with vernal keratoconjunctivitis. nih.gov
| Inflammatory Mediator | Assay Application | Key Finding with Lodoxamide Tromethamine |
|---|---|---|
| Histamine | In vitro mast cell degranulation | Inhibits antigen-stimulated release from rodent mast cells. rxlist.comnih.gov |
| Slow-Reacting Substances of Anaphylaxis (SRS-A) | In vitro mast cell degranulation | Prevents the release of peptido-leukotrienes. rxlist.com |
| Tryptase | Tear fluid analysis in allergic conjunctivitis | Significantly reduces levels after allergen challenge. nih.gov |
| Eosinophil Cationic Protein (ECP) | Tear fluid analysis in vernal keratoconjunctivitis | Significantly decreases levels, indicating reduced eosinophil activation. nih.gov |
Spectroscopic and Diffraction Techniques for Compound Structure and Interaction Analysis
Spectroscopic techniques are essential for the characterization of Lodoxamide tromethamine. Ultraviolet-visible (UV-Vis) spectroscopy, for instance, is used to determine the compound's absorbance characteristics. While specific details on the complete spectroscopic profile are not extensively available in the reviewed literature, such techniques are fundamental in pharmaceutical analysis for identity, purity, and quantification purposes.
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. icdd.com For a pharmaceutical compound like Lodoxamide tromethamine, which exists as a crystalline powder, XRD would be the definitive method to elucidate its precise crystal structure. nih.govdrugs.com This information is critical for understanding its physicochemical properties, such as solubility and stability, and for quality control during manufacturing. While the search results confirm Lodoxamide tromethamine is a crystalline powder, specific crystallographic data from XRD studies were not detailed in the provided search results. In pharmaceutical development, such data would be used to identify the specific polymorphic form and ensure batch-to-batch consistency. malvernpanalytical.commdpi.com
Cytological Assessment Techniques in Experimental Biological Fluids (e.g., Tear Fluid Cytology)
Cytological assessment of biological fluids, particularly tear fluid, is a vital technique in clinical studies of Lodoxamide tromethamine for allergic conjunctivitis. This method involves the collection of tear samples and the microscopic analysis of the cell populations present.
In patients with vernal conjunctivitis, treatment with Lodoxamide has been shown to cause a significant decrease in the number of neutrophils and eosinophils in the tears compared to baseline. scispace.comokayama-u.ac.jp This reduction in inflammatory cells in the tear fluid provides objective evidence of the drug's anti-inflammatory effect. scispace.com
Furthermore, flow cytometry, a sophisticated cytological technique, has been used to analyze T-lymphocyte populations in the tears of patients with vernal keratoconjunctivitis. nih.gov These studies have revealed that Lodoxamide treatment leads to a decrease in the percentages of Th2 and total T helper (Th) cells in the tears, suggesting an immunomodulatory effect beyond mast cell stabilization. nih.gov
| Cell Type | Biological Fluid | Key Finding with Lodoxamide Tromethamine |
|---|---|---|
| Neutrophils | Tear Fluid | Significant decrease in patients with vernal conjunctivitis. scispace.comokayama-u.ac.jp |
| Eosinophils | Tear Fluid | Significant decrease in patients with vernal conjunctivitis. scispace.comokayama-u.ac.jp |
| T helper 2 (Th2) cells | Tear Fluid | Decreased percentage in patients with vernal keratoconjunctivitis. nih.gov |
| Total T helper (Th) cells | Tear Fluid | Decreased percentage in patients with vernal keratoconjunctivitis. nih.gov |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which lodoxamide tromethamine stabilizes mast cells in allergic responses?
- Methodological Answer : Lodoxamide tromethamine inhibits antigen-induced mast cell degranulation by preventing calcium influx into mast cells, a critical step for mediator release. This mechanism was identified using in vitro rodent mast cell assays and human conjunctival cell lines. Studies demonstrate that lodoxamide suppresses histamine release, leukotriene synthesis (SRS-A), and eosinophil chemotaxis . The inhibition of calcium influx was confirmed via fluorometric assays measuring intracellular Ca²⁺ levels in sensitized mast cells .
Q. How does lodoxamide tromethamine compare to other mast cell stabilizers (e.g., cromolyn sodium) in preclinical models?
- Methodological Answer : Comparative studies in rat peritoneal mast cell assays (PCA) and Ascaris-sensitized rhesus monkeys show lodoxamide has 2,500-fold greater potency than cromolyn sodium in inhibiting histamine release. Dose-response curves and antigen challenge models (measuring respiratory frequency and tidal volume) were used to quantify efficacy. Lodoxamide also demonstrated superior inhibition of eosinophil infiltration in conjunctival biopsies from clinical trials .
Advanced Research Questions
Q. What experimental models are most appropriate for evaluating lodoxamide tromethamine’s efficacy in non-ocular allergic conditions?
- Methodological Answer :
- Inhalation Models : Aerosolized lodoxamide in Ascaris-sensitized rhesus monkeys measures bronchoconstriction via respiratory frequency and airway resistance .
- Lung Reperfusion Injury : Addition to organ preservation solutions (e.g., Euro-Collins or University of Wisconsin solution) in ischemia-reperfusion models. Outcomes include oxygenation levels, microvascular permeability (measured via Evans blue dye leakage), and lung compliance .
- Conjunctival Cell Lines : In vitro studies using WK conjunctival cell lines to assess ICAM-1 expression under cytokine stimulation (e.g., IFN-γ), quantified via flow cytometry .
Q. How can researchers resolve contradictions in lodoxamide’s efficacy data across different inflammatory markers?
- Methodological Answer : Discrepancies (e.g., significant reduction in neutrophils but not eosinophils in some trials) can be addressed through:
- Dose-Response Analysis : Testing higher concentrations (e.g., ICAM-1 downregulation in WK cells required >4000 µg/mL) .
- Temporal Sampling : Measuring mediator release at multiple time points post-antigen challenge.
- Cohort Stratification : Differentiating responders/non-responders based on baseline IgE levels or mast cell density in biopsy samples .
Q. What is the evidence for lodoxamide tromethamine’s synergistic effects with other anti-inflammatory agents?
- Methodological Answer : In lung transplantation models, lodoxamide added to Euro-Collins solution reduced reperfusion injury by 40% compared to controls. Synergy was assessed via additive scoring of oxygenation (PaO₂/FiO₂ ratio) and histopathological grading of edema. In vitro studies combining lodoxamide with corticosteroids (e.g., dexamethasone) show enhanced suppression of TNF-α in mast cell co-cultures .
Pharmacokinetics and Safety
Q. What methodologies are used to characterize lodoxamide tromethamine’s pharmacokinetics in ocular administration?
- Methodological Answer : Topical ocular pharmacokinetics were studied in healthy volunteers using ¹⁴C-labeled lodoxamide. Plasma levels were undetectable (<2.5 ng/mL) via LC-MS/MS, confirming localized action. Urinary excretion studies (8.5-hour half-life) and mass balance assays quantified systemic absorption .
Q. How do long-term toxicity studies inform lodoxamide’s safety profile for chronic use?
- Methodological Answer : A two-year oral rat study (100 mg/kg/day, ~5,000x human dose) showed no neoplastic effects. Mutagenicity was assessed via Ames Salmonella, chromosomal aberration (CHO cells), and mouse lymphoma assays. Reproductive toxicity studies in rabbits revealed no teratogenicity, though placental transfer studies are pending .
Mechanistic and Translational Research
Q. Does lodoxamide tromethamine modulate G-protein-coupled receptor (GPCR) pathways in mast cells?
- Methodological Answer : While lodoxamide lacks direct GPCR agonist/antagonist activity (e.g., no vasoconstrictor or antihistaminic effects), it indirectly affects GPCR signaling by stabilizing mast cell membranes. Calcium imaging and patch-clamp electrophysiology in transfected HEK293 cells confirm no interaction with histamine H1 or adrenergic receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
